molecular formula C19H20N2OS B2836539 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851411-90-0

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2836539
CAS No.: 851411-90-0
M. Wt: 324.44
InChI Key: IWTLQXATCSVELO-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioether linkage and a phenethylacetamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced functional groups (e.g., alcohols, amines)

    Substitution: Nitrated or halogenated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of an indole moiety with a thioether linkage and a phenethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLQXATCSVELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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